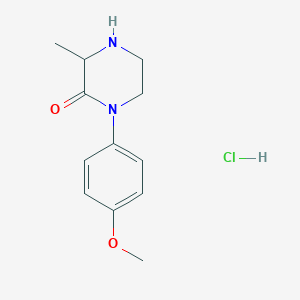

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazinone compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Treatment of Benign Prostatic Hyperplasia (BPH)

One of the significant applications of 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is in the management of BPH. This condition affects a large number of older men and is characterized by an enlarged prostate that can lead to urinary difficulties. The compound exhibits selective antagonistic activity on alpha-1 adrenergic receptors, which is beneficial in alleviating urinary symptoms associated with BPH. Studies indicate that compounds with similar structures can provide symptomatic relief without the adverse effects commonly associated with existing medications for BPH .

Neuroprotective Effects

Research has shown that derivatives of piperazine compounds, including this compound, may possess neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that they can mitigate neuronal damage during ischemic events, making them candidates for further development in treating neurodegenerative diseases .

Antipsychotic Potential

The compound has also been investigated for its potential role as a dopamine D3 receptor antagonist, which may have implications in the treatment of schizophrenia and other psychiatric disorders. Clinical studies have pointed to the importance of D3 receptor modulation in reducing psychotic symptoms, and compounds like this compound could play a role in this therapeutic area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological efficacy of compounds like this compound. Variations in substituents on the piperazine ring and phenyl moieties can significantly influence their biological activity. For instance, modifications to the methoxy group or the piperazine nitrogen can enhance receptor selectivity and potency against target conditions such as BPH or neurological disorders .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect calcium channels and muscarinic receptors .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.

1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other piperazines for its psychoactive effects.

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Studied for its potential medicinal applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a compound belonging to the piperazine derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇ClN₂O

- Molecular Weight : 244.73 g/mol

The presence of a methoxy group at the para position of the phenyl ring significantly influences its chemical reactivity and biological profile. The compound can undergo various reactions typical of piperazine derivatives, which can be exploited for further functionalization in synthetic chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Studies have shown that compounds in this class can inhibit the growth of various cancer cell lines, including pancreatic cancer cells. For instance, modifications to the phenylacetamide moiety have resulted in enhanced cytotoxicity against specific cancer cell lines .

- Cholinesterase Inhibition : The compound has been evaluated for its potential as a cholinesterase inhibitor, which is a therapeutic strategy aimed at treating Alzheimer's disease. Specific derivatives demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting IC₅₀ values lower than established drugs like donepezil .

- Neuroprotective Effects : Some studies have suggested that related compounds possess neuroprotective properties, enhancing neuron survival rates in experimental models. For example, certain derivatives showed increased survival rates of neurons under oxidative stress conditions .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step processes that allow for various structural modifications. The versatility in its synthesis is illustrated by the following table comparing similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride | Similar piperazine core; different methoxy position | Potentially different biological activity |

| 1-(2-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride | Similar core; methoxy at ortho position | May exhibit distinct pharmacological profiles |

| 1-(4-Chlorophenyl)-3-methyl-2-piperazinone hydrochloride | Chlorine substitution instead of methoxy | Altered receptor binding affinity |

These comparisons highlight how variations in substituents can lead to significant differences in biological activity and chemical behavior.

Case Study 1: Antitumor Activity

A study focused on the cytotoxic effects of modified piperazine derivatives against pancreatic cancer cell lines demonstrated that specific structural modifications enhanced their antitumor efficacy. The results indicated that certain derivatives showed higher potency compared to traditional chemotherapeutics .

Case Study 2: Cholinesterase Inhibition

Research evaluating the inhibition of AChE and BChE by piperazine derivatives found that some compounds exhibited significantly lower IC₅₀ values than donepezil, suggesting their potential as therapeutic agents for Alzheimer's disease management. This was supported by MTT cell viability assays showing low toxicity against healthy cell lines at effective concentrations .

Properties

Molecular Formula |

C12H17ClN2O2 |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(8-7-13-9)10-3-5-11(16-2)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |

InChI Key |

KTSGNKWNHDGGGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(CCN1)C2=CC=C(C=C2)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.